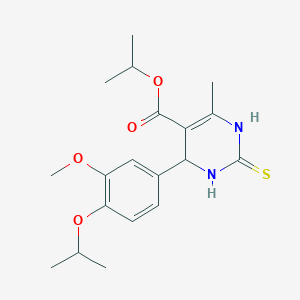![molecular formula C25H28N2O4S B286217 N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286217.png)
N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide, also known as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain. It works by targeting a specific receptor in the nervous system called the angiotensin II type 2 receptor (AT2R), which has been implicated in the development and maintenance of chronic pain.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide involves its binding to the AT2R, which is expressed in the nervous system and has been implicated in the development and maintenance of chronic pain. Activation of the AT2R by this compound leads to the inhibition of pain signaling pathways, including the activation of spinal microglia and the release of pro-inflammatory cytokines.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects that contribute to its analgesic properties. These effects include the inhibition of the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, the reduction of spinal microglial activation, and the modulation of the activity of the descending pain control system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide has a number of advantages for use in lab experiments, including its specificity for the AT2R and its ability to reduce pain-related behaviors in a number of different preclinical models. However, there are also limitations to its use, including its relatively short half-life and its potential for off-target effects.
Direcciones Futuras
There are a number of future directions for the development and use of N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide. One direction is to explore its potential for use in combination with other analgesic drugs, such as opioids, to enhance their effectiveness and reduce their side effects. Another direction is to explore its potential for use in the treatment of other conditions, such as anxiety and depression, that are often comorbid with chronic pain. Finally, there is a need for further research to better understand the mechanisms of action of this compound and to identify potential biomarkers that could be used to predict its effectiveness in different patient populations.
Métodos De Síntesis
N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide is synthesized through a multi-step process that involves the coupling of two different building blocks. The first building block is 4-methylbenzylamine, which is reacted with 4-methylbenzenesulfonyl chloride to form the sulfonyl-protected intermediate. The second building block is ethyl 4-aminobenzoate, which is reacted with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst to form the arylated intermediate. These two intermediates are then coupled together using a coupling reagent to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide has been studied extensively in preclinical models of chronic pain, including models of neuropathic pain, inflammatory pain, and cancer pain. In these models, this compound has been shown to be effective in reducing pain behaviors, such as mechanical allodynia and thermal hyperalgesia. This compound has also been shown to be effective in reducing pain-related anxiety and depression-like behaviors.
Propiedades
Fórmula molecular |
C25H28N2O4S |
|---|---|
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide |
InChI |
InChI=1S/C25H28N2O4S/c1-4-31-23-13-11-22(12-14-23)26-25(28)18-27(17-21-9-5-19(2)6-10-21)32(29,30)24-15-7-20(3)8-16-24/h5-16H,4,17-18H2,1-3H3,(H,26,28) |
Clave InChI |
QHPKPHRDKHEOSR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B286134.png)
![2-{[4-amino-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B286136.png)




![methyl 3-{[(9H-fluoren-9-ylsulfanyl)acetyl]amino}-4-methylbenzoate](/img/structure/B286144.png)

![(5E)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286146.png)
![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286147.png)
![methyl [(5E)-5-{[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286151.png)
![3-(5-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B286152.png)
![methyl {(5E)-5-[3-bromo-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286156.png)
![methyl [(5E)-5-{[1-(3-methylphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286157.png)
